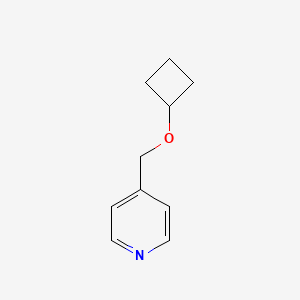
4-(Cyclobutoxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutoxymethyl)pyridine is a heterocyclic organic compound featuring a pyridine ring substituted with a cyclobutoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutoxymethyl)pyridine typically involves the reaction of pyridine derivatives with cyclobutylmethyl halides under basic conditions. One common method includes the use of pyridine and cyclobutylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclobutoxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-(Cyclobutoxymethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclobutoxymethyl)pyridine in biological systems involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the cyclobutoxymethyl group.
4-Methylpyridine: Similar to 4-(Cyclobutoxymethyl)pyridine but with a methyl group instead of a cyclobutoxymethyl group.
4-(Methoxymethyl)pyridine: Contains a methoxymethyl group instead of a cyclobutoxymethyl group.
Uniqueness: this compound is unique due to the presence of the cyclobutoxymethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-(cyclobutyloxymethyl)pyridine |
InChI |
InChI=1S/C10H13NO/c1-2-10(3-1)12-8-9-4-6-11-7-5-9/h4-7,10H,1-3,8H2 |
InChI Key |
QJIRMWNSMRFJPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-bromo-2-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12223064.png)
![3-(5-Chloro-2-methylphenyl)-8-(naphthylmethyl)-6-hydropyrazolo[5,4-d]1,2,4-tri azolo[1,5-e]pyrimidine](/img/structure/B12223067.png)
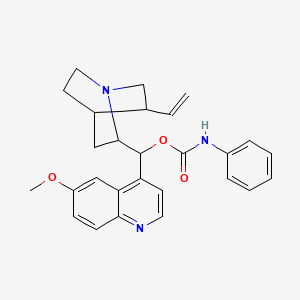

![4-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12223078.png)
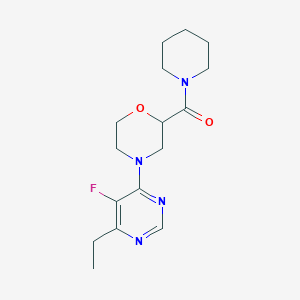
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12223092.png)
![2-[10-(3-Chloro-4-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B12223103.png)
![2-{[1-(Thiolan-3-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12223107.png)
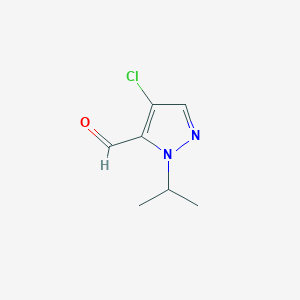
![2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B12223124.png)
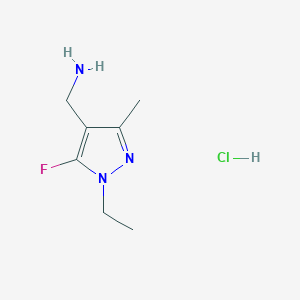
![5-Tert-butyl-3-(4-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B12223133.png)
![Methyl 4-[(2,2-dimethyl-4,6-dioxo(1,3-dioxan-5-ylidene))hydroxymethyl]piperidi necarboxylate](/img/structure/B12223135.png)
